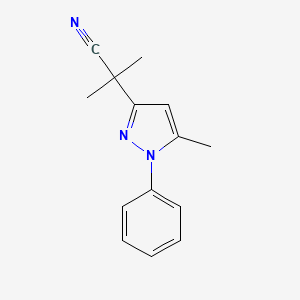

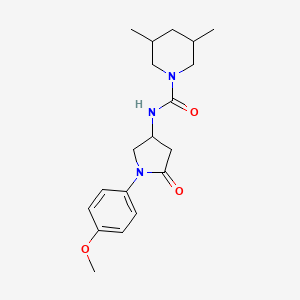

![molecular formula C8H6ClNO2S B2983489 methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 403860-10-6](/img/structure/B2983489.png)

methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

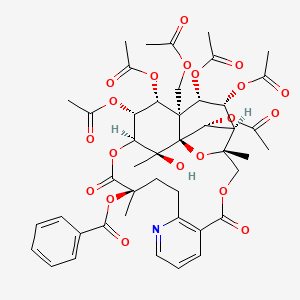

“Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate” is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 . This compound is related to “Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate”, which has a molecular weight of 181.22 .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Applications De Recherche Scientifique

Photochromic Materials Synthesis

Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate serves as a precursor in synthesizing photochromic materials. A study by Krayushkin et al. (2002) explored the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, leading to the synthesis of thienopyrrole-based photochromes for the first time. This process highlights the compound's utility in creating materials that change color in response to light exposure, with potential applications in smart windows, photo-switchable devices, and optical data storage (Krayushkin et al., 2002).

Regioselective Acylation Studies

The influence of catalysts, acid chlorides, and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was meticulously studied by Yarovenko et al. (2003). Their work revealed conditions allowing for the regioselective introduction of acyl groups into specific positions of the thienopyrrole ring, demonstrating the compound's versatility in synthetic organic chemistry (Yarovenko et al., 2003).

Synthesis of Heterocyclic Compounds

Another research avenue involves using this compound for synthesizing heterocyclic compounds with potential medicinal properties. Krayushkin et al. (2005) developed a procedure for regioselective acylation with 2-(3-indolyl)-2-oxoacetyl chloride. This method yields compounds that could be intermediates in pharmaceutical synthesis, illustrating the chemical's role in developing new therapeutic agents (Krayushkin et al., 2005).

Advanced Organic Synthesis

Galenko et al. (2016) performed a high-yield synthesis of fluorescent benzo, thieno, and furo [c]-fused 6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, showcasing the utility of this compound derivatives in constructing complex organic molecules with potential applications in materials science and organic electronics (Galenko et al., 2016).

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other thienopyrrole derivatives, it might interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

It is predicted to inhibit CYP1A2, CYP2C19, and CYP2C9 .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Propriétés

IUPAC Name |

methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVPNBQYYYYQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)SC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

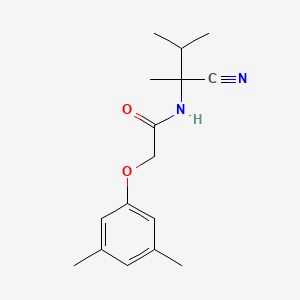

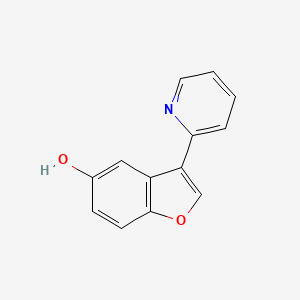

![Methyl 1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-5,7-difluoro-4-oxoquinoline-3-carboxylate](/img/structure/B2983409.png)

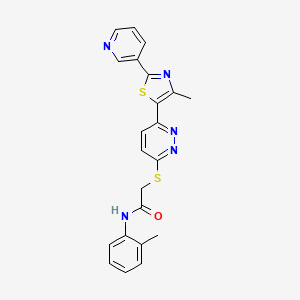

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2983417.png)

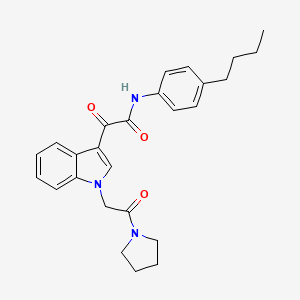

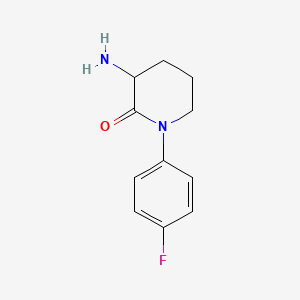

![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)

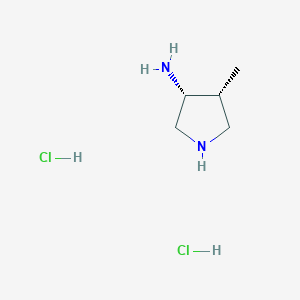

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone;hydrochloride](/img/structure/B2983420.png)

![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)